molecular formula C8H11ClN2O3 B2670155 Tert-butyl 5-amino-4-chloro-1,2-oxazole-3-carboxylate CAS No. 2248291-36-1

Tert-butyl 5-amino-4-chloro-1,2-oxazole-3-carboxylate

Cat. No.: B2670155
CAS No.: 2248291-36-1
M. Wt: 218.64
InChI Key: JLBVFGCDXJDXRD-UHFFFAOYSA-N
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Description

Oxazole is an important heterocyclic nucleus having a wide spectrum of biological activities . It’s a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between . Oxazole derivatives have been used as intermediates for the synthesis of new chemical entities in medicinal chemistry .


Synthesis Analysis

The synthesis of oxazole derivatives often involves substitution reactions . The substitution pattern in oxazole derivatives plays a pivotal role in delineating their biological activities .


Molecular Structure Analysis

The molecular structure of oxazole is characterized by a 5-membered ring with one oxygen atom at position 1 and a nitrogen atom at position 3 .


Chemical Reactions Analysis

Oxazole derivatives have been found to exhibit various biological activities like antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant .


Physical and Chemical Properties Analysis

Oxazole is a stable liquid at room temperature with a boiling point of 69 °C .

Future Directions

The utility of oxazole as intermediates for the synthesis of new chemical entities in medicinal chemistry has been increasing in recent years . Researchers around the globe are synthesizing various oxazole derivatives and screening them for their various biological activities .

Properties

IUPAC Name

tert-butyl 5-amino-4-chloro-1,2-oxazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClN2O3/c1-8(2,3)13-7(12)5-4(9)6(10)14-11-5/h10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLBVFGCDXJDXRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=NOC(=C1Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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